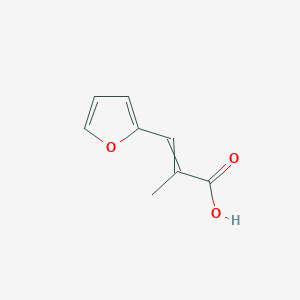

3-(Furan-2-yl)-2-methylprop-2-enoic acid

描述

属性

CAS 编号 |

84050-60-2 |

|---|---|

分子式 |

C8H8O3 |

分子量 |

152.15 g/mol |

IUPAC 名称 |

3-(furan-2-yl)-2-methylprop-2-enoic acid |

InChI |

InChI=1S/C8H8O3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |

InChI 键 |

FMGWVXJFJBAZDH-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC=CO1)C(=O)O |

规范 SMILES |

CC(=CC1=CC=CO1)C(=O)O |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

The compound has shown promise in the development of antimicrobial agents. Research indicates that it possesses significant antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Case Study: Antimicrobial Efficacy

A study demonstrated that 3-(furan-2-yl)-2-methylprop-2-enoic acid inhibited the growth of E. coli with a pathogen inhibition zone of 15 mm, S. aureus with an inhibition zone of 12 mm, and C. albicans with an inhibition zone of 14 mm at a concentration of 64 µg/mL. The mode of action appears to involve disruption of microbial cell membranes, leading to increased permeability and cell death.

Materials Science

In materials science, this compound is utilized in the synthesis of polymers and resins due to its reactive furan ring. This property allows it to participate in various polymerization reactions, contributing to the development of advanced materials with specific properties.

Applications in Polymer Synthesis

The compound serves as a building block in the creation of functionalized polymers that can be tailored for specific applications, such as coatings and adhesives. Its ability to undergo chemical transformations makes it valuable in designing materials with enhanced performance characteristics.

Organic Synthesis

As an intermediate in organic synthesis, this compound plays a crucial role in the production of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Synthetic Routes

The synthesis typically begins with furan and methylacrylic acid under acidic conditions, often utilizing triflic acid as a catalyst. The hydroarylation process facilitates the formation of this compound from its precursors.

Chemical Reactions Analysis

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts furan derivatives into corresponding carboxylic acids | Potassium permanganate (KMnO₄), CrO₃ |

| Reduction | Reduces double bonds to single bonds | Lithium aluminum hydride (LiAlH₄), H₂ |

| Substitution | Electrophilic substitution on the furan ring | Bromine (Br₂), nitric acid (HNO₃) |

The biological activity of this compound is attributed to its reactive functional groups that facilitate interactions with biological targets. Research indicates that it may disrupt metabolic pathways in microorganisms through its antimicrobial effects.

相似化合物的比较

Substituent Effects

- Methyl Group (C2): Enhances steric hindrance, reducing reactivity in nucleophilic additions compared to non-methylated analogs like (E)-3-(furan-2-yl)acrylic acid. The methyl group also increases lipophilicity (logP ≈ 1.8 vs. 1.2 for the non-methylated form), influencing bioavailability .

- Halogenated Derivatives (e.g., 5-Bromo) : Bromine at the furan C5 position introduces electron-withdrawing effects, lowering the LUMO energy and enhancing electrophilicity for Diels-Alder reactions .

Spectral Data

- ¹H NMR: The methyl group in 3-(Furan-2-yl)-2-methylprop-2-enoic acid appears as a singlet at δ 2.1–2.3 ppm, distinct from the vinyl protons in (E)-3-(furan-2-yl)acrylic acid (δ 6.3–6.5 ppm, doublet) .

- IR Spectroscopy : The α,β-unsaturated carbonyl stretch (~1700 cm⁻¹) is consistent across analogs, but brominated derivatives show additional C-Br stretches (~600 cm⁻¹) .

Table 2. Physicochemical Properties

| Compound | Melting Point (°C) | Molecular Weight | logP |

|---|---|---|---|

| This compound | 145–148 | 154.17 | 1.8 |

| (E)-3-(Furan-2-yl)acrylic acid | 132–135 | 138.12 | 1.2 |

| 3-(5-Bromofuran-2-yl)-2-methyl variant | 160–163 | 233.04 | 2.5 |

Antimicrobial Activity

- This compound: Demonstrates moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .

- (E)-3-(Furan-2-yl)acrylic Acid : Shows superior antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to enhanced membrane penetration due to lower steric bulk .

- Thiazole Hybrids (e.g., N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) : Exhibit potent anticancer activity (IC₅₀ = 2.1 µM against HeLa cells) via KPNB1 inhibition, highlighting the impact of heterocyclic modifications .

Mechanism of Action

The α,β-unsaturated carbonyl group enables covalent binding to microbial enzymes (e.g., enoyl-ACP reductase), while the furan ring participates in π-π stacking with aromatic residues in target proteins . Methyl and bromine substituents modulate solubility and target affinity.

准备方法

Preparation by Knoevenagel Condensation of Furan-2-Carbaldehydes with Malonic Acid

One of the principal methods to synthesize 3-(furan-2-yl)propenoic acids, including derivatives like 3-(furan-2-yl)-2-methylprop-2-enoic acid, involves the Knoevenagel condensation reaction between furan-2-carbaldehydes and malonic acid.

Reaction Scheme:

Furan-2-carbaldehyde (furfural or substituted derivatives) is condensed with malonic acid under basic or acidic catalysis to yield the corresponding 3-(furan-2-yl)propenoic acid derivatives. This reaction typically produces the E-isomer predominantly.-

- Starting materials: furfural or substituted furan-2-carbaldehydes

- Condensation partner: malonic acid

- Conditions: reflux in the presence of a catalyst (often weak base or acid)

- Products: 3-(furan-2-yl)propenoic acids (including this compound)

- Isomerism: Mostly E-isomers isolated, except some mixtures (e.g., acid 1b)

- Esterification: Subsequent esterification can yield methyl esters for further transformations

This method is well-documented in the literature and was employed to prepare a series of related acids and esters for further reactivity studies, including hydroarylation reactions under superacid conditions.

Acid-Catalyzed Reaction of Furan with Methylacrylic Acid

Another direct synthetic route is the acid-catalyzed reaction between furan and methylacrylic acid.

-

- Catalyst: Strong Brønsted acids such as triflic acid (trifluoromethanesulfonic acid)

- Temperature: Controlled to optimize yield and selectivity

- Mechanism: Electrophilic addition of methylacrylic acid to the furan ring, followed by rearrangements to yield this compound

-

- Direct formation of the target acid without the need for intermediate isolation

- Potential for scale-up due to straightforward reagents

-

- Strong acidic conditions require careful control to avoid polymerization or side reactions

- Purification steps necessary to isolate the acid in high purity

This method is generally reported in chemical supply catalogs and synthesis notes, highlighting its practicality for preparing this compound.

Multi-Step Synthesis via Acylation and Subsequent Functional Group Transformations

A more complex, multi-step synthetic approach is described in patent literature for related furan derivatives such as ethodolac, which shares structural features with this compound.

-

- Acylation of Furan:

Reaction of furan with reactive derivatives of propionic acid (e.g., acid chlorides, bromides, or anhydrides) in the presence of Lewis acid catalysts such as boron trifluoride, zinc chloride, or aluminum chloride.- Temperature range: from -15°C to reflux

- Solvents: carbon disulfide, methylene chloride, or excess anhydride

- Alkylation or Ester Formation:

Reaction of 2-propionyl furan with esters of haloacetic acids under zinc catalysis to introduce further functional groups.- Temperature range: 0°C to 115°C

- Solvents: aromatic hydrocarbons like benzene or toluene

- Oxidation:

Using peracids or halogens (e.g., m-chloroperbenzoic acid) at low temperatures (-35°C to 20°C) to introduce hydroxyl or other oxygen functionalities. - Protection and Deprotection Steps:

Hydroxyl groups may be protected using organic halogen carbonates and later deprotected by hydrogenolysis with palladium catalysts under hydrogen pressure. - Final Heating and Purification:

Heating under nitrogen atmosphere with suitable solvents like trifluoroethanol to yield the final acid.

- Acylation of Furan:

-

- Lewis acids: boron trifluoride, zinc chloride, aluminum chloride

- Oxidants: m-chloroperbenzoic acid, bromine, chlorine

- Bases for protection steps: tertiary amines, alkali metal carbonates

Outcome:

This method allows for stereochemical control and the preparation of optically active derivatives if needed. It is suited for complex analog synthesis but is more elaborate than direct condensation routes.

Summary Table of Preparation Methods

Research Findings and Mechanistic Insights

Superelectrophilic Activation:

Studies using triflic acid and other superacids demonstrate that 3-(furan-2-yl)propenoic acids can form O,C-diprotonated dications, which are highly electrophilic intermediates facilitating further transformations such as hydroarylation.Isomerism and Purity:

The condensation method yields mostly E-isomers, which are more stable and preferred for further synthetic use. Some mixtures of E/Z isomers can occur depending on the substituents on the furan ring.Biological Relevance: The synthesized acids and their derivatives show antimicrobial activity, suggesting that the preparation methods yielding pure and well-characterized compounds are crucial for bioactivity studies.

常见问题

Q. Basic Characterization :

- X-ray crystallography (via SHELX software) resolves the stereochemistry of the α,β-unsaturated acid moiety and furan ring substituents .

- NMR : and NMR identify proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm) and carbonyl carbons (δ 165–175 ppm) .

Advanced Analysis : Time-resolved FT-IR monitors reaction intermediates, while high-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

How does the compound’s α,β-unsaturated system influence its reactivity in cycloaddition or Michael addition reactions?

Basic Reactivity : The conjugated double bond facilitates Diels-Alder reactions with dienophiles (e.g., maleic anhydride) and nucleophilic additions (e.g., thiols or amines). Substituents on the furan ring modulate electron density, affecting reaction rates .

Advanced Mechanistic Studies : DFT calculations reveal transition-state geometries and regioselectivity in [4+2] cycloadditions. Solvent polarity (e.g., acetonitrile vs. toluene) significantly impacts activation barriers .

What in vitro and in vivo models are suitable for evaluating the compound’s bioactivity?

Q. Basic Screening :

- In vitro : Assays for cyclooxygenase (COX) inhibition or antioxidant activity (DPPH radical scavenging) assess anti-inflammatory potential .

- Cell-based models : Cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Studies : In vivo neuropathic pain models (e.g., chronic constriction injury in mice) evaluate analgesic efficacy at 10–50 mg/kg doses, with pharmacokinetic profiling via LC-MS .

How can HPLC and TLC resolve stereoisomers or degradation products of the compound?

Q. Basic Analytics :

- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates cis/trans isomers with retention time differences of 1–2 minutes .

- TLC (silica gel, ethyl acetate/hexane) identifies impurities using UV visualization at 254 nm .

Advanced Hyphenated Techniques : LC-MS/MS quantifies trace metabolites, while chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers .

What experimental conditions stabilize the compound during storage?

Basic Stability : Store at −20°C under inert gas (N) to prevent oxidation of the α,β-unsaturated system. Avoid prolonged exposure to light or moisture .

Advanced Thermodynamics : Differential scanning calorimetry (DSC) measures decomposition onset temperatures (>150°C), and Arrhenius plots predict shelf-life under accelerated aging conditions .

How should researchers address contradictions in reported bioactivity or synthetic yields?

Q. Methodological Approach :

- Validate purity (>98% by HPLC) and confirm structure via -NMR and HRMS .

- Replicate assays across multiple cell lines or animal models to rule out batch-specific variability .

What role does the furan ring play in the compound’s pharmacological interactions?

Advanced Mechanistic Insight : The furan oxygen participates in hydrogen bonding with target enzymes (e.g., COX-2), as shown in molecular docking studies. Fluorination or methoxy substitution on the furan ring enhances metabolic stability by reducing CYP450-mediated oxidation .

How can researchers design derivatives to improve solubility or bioavailability?

Q. Advanced Derivative Design :

- Introduce hydrophilic groups (e.g., sulfonamides or polyethylene glycol chains) at the propanoic acid moiety .

- Prodrug strategies (e.g., esterification of the carboxylic acid) enhance intestinal absorption, with enzymatic cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。